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molecular formula C7H5Cl2NO2 B8676107 2-Chloro-6-methoxypyridine-3-carbonyl chloride

2-Chloro-6-methoxypyridine-3-carbonyl chloride

Cat. No. B8676107
M. Wt: 206.02 g/mol
InChI Key: DPJIDJKSORAHFA-UHFFFAOYSA-N
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Patent
US08853237B2

Procedure details

A mixture of 2-chloro-6-methoxy-nicotinic acid hydrochloride salt (360 g, 1925 mmol) in thionyl chloride (500 mL) was stirred at 80° C. for 5 h. The solvent was evaporated in vacuo to yield 2-chloro-6-methoxy-nicotinoyl chloride (340 g, 85%).
Name
2-chloro-6-methoxy-nicotinic acid hydrochloride salt
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[Cl:2][C:3]1[N:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:4]=1[C:5](O)=[O:6]>S(Cl)(Cl)=O>[Cl:2][C:3]1[N:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:4]=1[C:5]([Cl:1])=[O:6] |f:0.1|

Inputs

Step One
Name
2-chloro-6-methoxy-nicotinic acid hydrochloride salt
Quantity
360 g
Type
reactant
Smiles
Cl.ClC1=C(C(=O)O)C=CC(=N1)OC
Name
Quantity
500 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=C(C(=O)Cl)C=CC(=N1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 340 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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